molecular formula C₄₆H₇₇D₃N₂O₁₃ B1154405 Tilmicosin-d3

Tilmicosin-d3

Cat. No.: B1154405
M. Wt: 872.15
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Tilmicosin's Significance within Macrolide Antibiotic Research

Tilmicosin (B555) is a semi-synthetic macrolide antibiotic, derived from tylosin (B1662201), and is primarily used in veterinary medicine. fao.orgsundge.com.cn It exhibits a broad spectrum of activity against various pathogens, particularly those responsible for respiratory diseases in livestock. fao.orgfrontiersin.org The mechanism of action for Tilmicosin, like other macrolides, involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. ufrgs.brmedchemexpress.com This targeted action disrupts bacterial growth and proliferation. sundge.com.cn Research into Tilmicosin is significant as it provides a platform for understanding macrolide efficacy, bacterial resistance mechanisms, and pharmacokinetic/pharmacodynamic (PK/PD) relationships. frontiersin.orgfrontiersin.org Its extensive use in veterinary medicine also necessitates ongoing research to optimize its application and understand its metabolic fate. fao.org Furthermore, Tilmicosin has been noted for its immunomodulatory and anti-inflammatory effects, adding another layer to its research importance. medchemexpress.comnih.gov

Rationale for Deuterium (B1214612) Labeling in Pharmaceutical and Biomedical Investigations

Deuterium labeling, the process of replacing one or more hydrogen atoms in a molecule with deuterium atoms, is a powerful technique in pharmaceutical and biomedical research. clearsynth.commusechem.com The rationale for this isotopic substitution is rooted in the "kinetic isotope effect." tandfonline.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. tandfonline.commdpi.com This increased stability can lead to several benefits:

Improved Metabolic Stability: By strategically placing deuterium at sites of metabolic vulnerability, the rate of drug metabolism can be slowed down. tandfonline.commdpi.com This can lead to an increased half-life and prolonged therapeutic effect. nih.gov

Enhanced Pharmacokinetic Profiles: A slower metabolism can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to improved bioavailability and more consistent plasma concentrations. acs.org

Internal Standards for Bioanalysis: Deuterated compounds, such as Tilmicosin-d3, serve as ideal internal standards for quantitative analysis by techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com Their chemical similarity to the parent drug ensures they behave identically during sample preparation and analysis, while their mass difference allows for precise quantification. metwarebio.com

Historical Development of Tilmicosin and Deuterated Isotopic Variants

Tilmicosin was developed in the 1980s by Elanco Animal Health as a veterinary antibiotic. sundge.com.cn It was synthesized from tylosin, a naturally occurring macrolide. google.com The development of deuterated analogs of pharmaceuticals, a concept known as "deuterium switching," gained significant traction in the 21st century, culminating in the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. tandfonline.comwikipedia.orgassumption.edu This milestone spurred further interest in developing deuterated versions of existing drugs to improve their therapeutic profiles. nih.govresearchgate.net The synthesis of this compound is a direct result of these advancements, aimed at providing a valuable tool for research and bioanalytical applications. caymanchem.com The preparation of such deuterated compounds often involves specialized synthetic methods, such as selective H-D exchange reactions. mdpi.com

Fundamental Principles of Isotope Tracing in Advanced Biological Studies

Isotope tracing is a fundamental technique used to track the fate of atoms or molecules within a biological system. metwarebio.comcreative-proteomics.com The core principle lies in the fact that isotopically labeled molecules are chemically and biologically similar to their unlabeled counterparts but can be distinguished based on their physical properties, such as mass or radioactive decay. creative-proteomics.comnih.gov

Stable isotopes, like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. metwarebio.com In tracer experiments, a labeled compound (the tracer) is introduced into a biological system, and its journey is monitored over time. fiveable.me This allows researchers to:

Elucidate metabolic pathways. creative-proteomics.com

Determine the rates of metabolic reactions (fluxes). fiveable.me

Study the absorption, distribution, and excretion of compounds. humankinetics.com

Investigate protein and nucleic acid synthesis. metwarebio.com

The use of deuterated compounds like this compound in these studies allows for precise tracking and quantification of the parent drug and its metabolites. acs.org

Scope and Objectives of Comprehensive Academic Research on this compound

The primary objective of research involving this compound is to leverage its unique properties as a stable isotope-labeled internal standard for the accurate quantification of Tilmicosin in various biological matrices. caymanchem.combertin-bioreagent.com This is crucial for pharmacokinetic studies that aim to understand how the drug is absorbed, distributed, metabolized, and eliminated in animals. frontiersin.org

Further research objectives include:

Investigating the metabolic pathways of Tilmicosin in greater detail. By using this compound, researchers can more easily identify and quantify metabolites.

Studying the kinetic isotope effect on the metabolism of Tilmicosin to see if deuteration could lead to a therapeutically beneficial modification of its pharmacokinetic profile.

Utilizing this compound in drug-drug interaction studies to precisely measure how co-administered drugs affect Tilmicosin's metabolism. drugbank.com

Physicochemical Properties of Tilmicosin and this compound

The following table summarizes key physicochemical properties of both Tilmicosin and its deuterated analog, this compound.

PropertyTilmicosinThis compound
Molecular Formula C₄₆H₈₀N₂O₁₃ fao.orgC₄₆H₇₇D₃N₂O₁₃ caymanchem.comcaymanchem.com
Molecular Weight 869.15 g/mol fao.org872.2 g/mol caymanchem.com
Appearance Data not availableSolid caymanchem.com
Solubility Water: 566 mg/mL at pH 7 and 25°C; Freely soluble in many organic solvents fao.orgChloroform: slightly soluble, Methanol: slightly soluble caymanchem.comglpbio.com
CAS Number 108050-54-0 sundge.com.cn2714486-61-8 caymanchem.com

Data compiled from multiple sources. fao.orgsundge.com.cncaymanchem.comcaymanchem.comglpbio.com

Properties

Molecular Formula

C₄₆H₇₇D₃N₂O₁₃

Molecular Weight

872.15

Synonyms

4A-O-De(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)-20-deoxo-20-[(3R,5S)-3,5-dimethyl-1-piperidinyl]tylosin-d3;  Antibiotic EL 870-d3;  EL 870-d3;  LY 177370-d3;  Micotil-d3;  Micotil 300-d3;  Pulmotil-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Tilmicosin D3

Chemical Synthesis Pathways for Tilmicosin (B555) Parent Compound

Tilmicosin is a semi-synthetic macrolide antibiotic derived from the naturally occurring compound Tylosin (B1662201). acs.orgacs.orginterchemie.com The synthesis of the parent Tilmicosin molecule is a well-established process that begins with the selective modification of Tylosin. ncats.ionih.gov

The primary steps in the synthesis are:

Acid Hydrolysis: The synthesis starts with the acid hydrolysis of Tylosin. This step is designed to selectively cleave the terminal neutral sugar, mycarose, from the Tylosin structure. The product of this reaction is an intermediate known as Desmycosin. acs.orgacs.org Desmycosin retains the core 16-membered lactone ring and the other sugar moieties of Tylosin but features a newly exposed aldehyde group at the C-20 position. acs.org

Reductive Amination: The aldehyde group of Desmycosin is then subjected to a reductive amination reaction. This involves reacting Desmycosin with cis-3,5-dimethylpiperidine. acs.org The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced to form the final Tilmicosin product. Common reducing agents used for this step include sodium cyanoborohydride (NaBH₃CN) or methods like the Wallach reaction, which utilizes formic acid. acs.orgacs.orggoogle.com This step effectively replaces the C-20 aldehyde with a 3,5-dimethylpiperidin-1-yl group, yielding Tilmicosin, chemically named 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin. acs.orgacs.org

Various methods have been developed to optimize this process, including starting from tylosin fermentation broth directly to streamline the operational path and reduce production costs. google.com

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Tilmicosin-d3

The synthesis of this compound involves the precise introduction of three deuterium atoms into the Tilmicosin structure. This isotopically labeled version is primarily intended for use as an internal standard for the quantification of Tilmicosin in biological samples via gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.commedchemexpress.com

Rational Design for Deuteration Sites

The selection of the deuteration site is critical for the utility of an internal standard. The deuterium atoms in this compound are incorporated into one of the methyl groups attached to the nitrogen atom of the desosamine (B1220255) sugar moiety, forming a methyl(methyl-d3)amino group. caymanchem.comlgcstandards.com This site is chosen for several key reasons:

Metabolic Stability: The label must be placed in a position that is not susceptible to easy hydrogen-deuterium (H-D) exchange under physiological or analytical conditions. mpg.de C-D bonds are generally stable, and those on a methyl group are particularly robust.

Minimal Isotope Effect: The introduction of deuterium should not significantly alter the chemical or physical properties of the molecule, such as its chromatographic retention time, ensuring it co-elutes with the unlabeled analyte for accurate quantification.

Synthetic Accessibility: The chosen site should be accessible for modification using specific deuteration reactions, ideally at a late stage of the synthesis to maximize efficiency.

Catalytic and Stoichiometric Deuteration Reactions

Achieving site-specific deuteration in a complex molecule like Tilmicosin requires precise chemical methods. While general strategies like hydrogen isotope exchange (HIE) exist, they can be difficult to control. digitellinc.comnih.gov For this compound, a more targeted approach is necessary.

The most plausible synthetic route involves modifying the dimethylamino group on the desosamine sugar. This can be accomplished through:

Reductive Amination with a Deuterated Reagent: A common strategy for introducing labeled methyl groups is reductive amination. This could involve the demethylation of the parent Tilmicosin or an intermediate to yield a monomethylamino precursor. This precursor would then be reacted with a deuterated one-carbon source, such as deuterated formaldehyde (B43269) (D₂CO), and a reducing agent to install the -CD₃ group.

Alkylation with a Deuterated Methyl Source: An alternative pathway involves the use of a deuterated alkylating agent. A precursor with a monomethylamino group could be synthesized and subsequently alkylated with a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD₃I), to yield the final this compound product. This dehalogenative approach provides precise, site-specific labeling. nsf.gov

These methods ensure that the deuterium incorporation is high and limited to the desired location, which is crucial for its function as an internal standard. nsf.gov

Purification and Characterization of this compound Isotopic Purity

After synthesis, this compound must be rigorously purified and characterized to confirm its chemical identity, purity, and the extent of isotopic labeling. This is essential for its reliable use in quantitative assays. acs.orgnih.gov

Purification: High-Performance Liquid Chromatography (HPLC) is a standard technique used to purify the final product and to assess its chemical purity. lgcstandards.comlgcstandards.com Methods like reversed-phase chromatography can effectively separate the labeled compound from any unreacted precursors, non-deuterated Tilmicosin, and other reaction byproducts. umsl.edu

Characterization: A combination of analytical techniques is employed to validate the structure and isotopic enrichment:

Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound, which should be 872.2 g/mol for this compound (C₄₆H₇₇D₃N₂O₁₃), reflecting the addition of three deuterium atoms. caymanchem.com Tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns, which helps to confirm the location of the deuterium label. nih.govbiorxiv.org

Elemental Analysis: This technique can be used to verify the elemental composition of the synthesized compound. lgcstandards.com

The quality of research-grade this compound is defined by its chemical and isotopic purity.

Table 1: Typical Product Specifications for Research-Grade this compound

Specification Typical Value Method
Chemical Purity ≥95% - ≥98% HPLC
Isotopic Purity ≥99% deuterated forms (d₁-d₃) Mass Spectrometry
Deuterium Incorporation ≤1% d₀ Mass Spectrometry
Molecular Formula C₄₆H₇₇D₃N₂O₁₃ -
Appearance Solid Visual

Data sourced from publicly available product information sheets. caymanchem.comlgcstandards.com

Development of Precursors and Intermediates for Labeled Synthesis

Table 2: Key Precursors and Intermediates in this compound Synthesis

Compound Role in Synthesis
Tylosin The natural product starting material for the entire synthesis. acs.orginterchemie.com
Desmycosin The key intermediate formed after acid hydrolysis of Tylosin; it possesses the reactive C-20 aldehyde group needed for further modification. acs.org
cis-3,5-Dimethylpiperidine The amine reagent used in the reductive amination of Desmycosin to form the parent Tilmicosin structure. acs.org
Demethyl-Tilmicosin A potential late-stage intermediate where the dimethylamino group is converted to a monomethylamino group, priming it for reaction with a deuterated methylating agent.
Iodomethane-d3 (CD₃I) A common deuterated reagent used for introducing a trideuteromethyl (-CD₃) group onto an amine or other nucleophile.

This table is based on established synthetic pathways for Tilmicosin and general principles of isotopic labeling.

The convergent synthesis approach, where complex fragments of the molecule are prepared separately and then combined, is common for molecules of this complexity. mdpi.com For this compound, the macrocyclic precursor (Desmycosin) is prepared from Tylosin, and the deuteration is applied specifically to the N-methyl group in a later step.

Considerations for Scalable Synthesis of Research-Grade this compound

Transitioning the synthesis of this compound from a laboratory scale to a larger, research-grade production level introduces several important considerations. The goal is to develop a process that is robust, cost-effective, and reliable. researchgate.netnih.gov

Purification Methods: Purification can be a bottleneck in scaling up production. While preparative HPLC is suitable for small quantities, it is often too slow and expensive for larger batches. Alternative methods like crystallization or scalable column chromatography are preferred. mpg.de The development of a protocol that yields a product pure enough to be crystallized directly is highly desirable.

Process Control and Quality Assurance: A scalable synthesis requires strict control over reaction conditions (temperature, time, stoichiometry) to ensure batch-to-batch consistency. nih.gov Robust analytical methods must be in place to monitor the reaction progress and to verify the purity and isotopic enrichment of the final product, ensuring it meets the stringent requirements for use as an internal standard. nih.govgd3services.com

Advanced Analytical Techniques Utilizing Tilmicosin D3

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the cornerstone techniques for the quantitative analysis of tilmicosin (B555) in complex matrices. These methods offer high sensitivity, selectivity, and specificity. The integration of Tilmicosin-d3 into these workflows is fundamental to achieving high-quality, reproducible data.

In quantitative bioanalysis, an internal standard (IS) is a compound added in a known, constant amount to all calibration standards, quality controls, and unknown samples before processing. The purpose of the IS is to correct for the variability inherent in the analytical procedure, including sample preparation, injection volume, and instrument response. iaea.orgoup.com

This compound is an ideal internal standard for the quantification of tilmicosin by LC-MS or LC-MS/MS. thepharmajournal.com As a stable isotope-labeled (SIL) internal standard, its chemical and physical properties are nearly identical to those of the non-labeled analyte, tilmicosin. tandfonline.com This near-identity ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer's source. iaea.org

Key advantages of using this compound as an internal standard include:

Compensation for Matrix Effects : Biological and environmental samples contain complex mixtures of compounds that can interfere with the ionization of the target analyte, either suppressing or enhancing its signal. This phenomenon is known as the matrix effect. cabidigitallibrary.org Because this compound co-elutes with tilmicosin and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction of the analyte's signal. oup.comtandfonline.com

Correction for Extraction Variability : Losses of the analyte can occur during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). oup.com By adding this compound at the beginning of the sample preparation process, any loss affecting tilmicosin will also proportionally affect the internal standard.

Improved Precision and Accuracy : Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. This ratioing corrects for fluctuations in injection volume and MS detector response, leading to significantly improved precision and accuracy in the final concentration measurement. cabidigitallibrary.orgacs.org

The mass difference of three daltons (due to the replacement of three hydrogen atoms with deuterium) is sufficient to distinguish this compound from tilmicosin in the mass spectrometer, preventing signal overlap while ensuring their chromatographic and physicochemical behaviors remain virtually identical. iaea.org

To ensure that an analytical method is reliable and fit for its intended purpose, it must be thoroughly validated. When using this compound for the quantification of tilmicosin, validation procedures assess several key performance characteristics. Regulatory guidelines often define the acceptance criteria for these parameters.

A highly sensitive and quantitative LC-MS/MS assay for determining tilmicosin in canine serum using an internal standard demonstrates typical validation results. researchgate.net For instance, a validated range for toxicokinetic studies was established from 50 to 5000 ng/mL. researchgate.net In another study quantifying tilmicosin in pig plasma, the calibration curve was linear from 0.5 to 2000 ng/mL, with intra- and inter-day accuracy and precision within ±10%. ekb.eg

The following table summarizes key validation parameters and typical findings from research studies on tilmicosin analysis, which are applicable when this compound is used as the internal standard.

Validation Parameter Description Typical Research Findings
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.Calibration curves are consistently linear with a correlation coefficient (r²) > 0.99. ekb.egfrontiersin.org
Accuracy The closeness of the measured value to the true value, often expressed as percent recovery or relative error (%RE).Inter-day relative error for lower limit of quantitation (LLOQ) samples ranged from -5.5% to 0.3%. researchgate.net
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).Inter-day RSD at the LLOQ was ≤10.1%. researchgate.net Intra- and inter-day precision within ±10% is commonly achieved. ekb.eg
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.LOD for tilmicosin in plasma has been reported as 0.02 µg/mL. frontiersin.org
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.LOQ for tilmicosin in plasma has been reported as 0.05 µg/mL. frontiersin.org
Recovery The efficiency of the extraction procedure for an analytical method, determined by comparing the analytical results for extracted samples to un-extracted standards.Recoveries for tilmicosin from various matrices typically range from 85% to 110%. ekb.egfrontiersin.org
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.No significant interfering peaks from endogenous matrix components are observed at the retention time of tilmicosin and its internal standard.

This table is a synthesis of data from multiple sources. researchgate.netekb.egfrontiersin.org

Tilmicosin is synthesized as a mixture of isomers, primarily consisting of 82-88% cis isomers and 12-18% trans isomers, which differ in the spatial orientation of the dimethylpiperidine ring. fao.orgfao.org this compound, being a deuterated analogue, retains this isomeric composition. During LC-MS analysis, these isomers can be partially or fully separated chromatographically, appearing as two distinct peaks. researchgate.net

The primary goal of chromatographic optimization in this context is not necessarily to achieve baseline separation of the isomers, but to ensure that the analyte (tilmicosin) and the internal standard (this compound) exhibit identical chromatographic behavior. This means that the cis isomer of tilmicosin must co-elute with the cis isomer of this compound, and the same applies to the trans isomers.

Optimization strategies typically involve:

Column Selection : C8 or C18 reversed-phase columns are commonly used. researchgate.netekb.eg The choice of stationary phase can influence the separation of the isomers.

Mobile Phase Composition : The mobile phase usually consists of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egfrontiersin.org Adjusting the organic solvent ratio, the type and concentration of the acid/buffer, and the gradient elution program can alter retention times and peak shapes. scienceopen.com The pH of the mobile phase is particularly important as tilmicosin's solubility and charge state are pH-dependent. fao.org

Quantification Approach : When isomers are not fully separated, the peak areas of both isomers are typically summed for both the analyte and the internal standard to perform the quantification. researchgate.net The crucial aspect is that the ratio of isomers remains constant between the analyte and the internal standard, and that their chromatographic profiles are superimposable to ensure that any matrix effects are equally applied and corrected.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation

The complete assignment of ¹H and ¹³C NMR spectra for tilmicosin has been reported, providing a reference for the analysis of its deuterated analogue. lifesciencesite.com The synthesis of this compound involves replacing three protons on one of the N-methyl groups of the mycaminose (B1220238) sugar with deuterium (B1214612) atoms. thepharmajournal.com

Confirmation of deuteration is achieved by comparing the NMR spectra of this compound with that of unlabeled tilmicosin:

¹H NMR Spectroscopy : The most direct evidence of successful deuteration is the disappearance or significant reduction of the signal corresponding to the N-methyl protons in the ¹H NMR spectrum. The integration of the remaining proton signals should be consistent with the rest of the molecular structure.

¹³C NMR Spectroscopy : The carbon atom attached to the deuterium atoms will show a characteristic multiplet signal (due to C-D coupling) and will be shifted slightly upfield compared to the corresponding signal in the unlabeled compound.

Purity Assessment : NMR can also be used to assess the purity of the deuterated standard, ensuring it is free from significant organic impurities that could interfere with its function as an internal standard. lgcstandards.comindustry.gov.au The isotopic purity (the percentage of molecules that are correctly deuterated) can also be estimated.

Electrophoretic and Immunological Methods for Tilmicosin Detection in Research Contexts

While LC-MS/MS is the gold standard for confirmation and quantification, other analytical techniques are used for screening and research purposes due to their high throughput and lower cost.

Immunological Methods : These methods rely on the specific binding between an antibody and an antigen (in this case, tilmicosin). Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format. Several competitive ELISAs have been developed for the rapid screening of tilmicosin in various matrices like milk, honey, eggs, and tissues. acs.orgelabscience.comnih.gov In a competitive ELISA, tilmicosin in the sample competes with a known amount of enzyme-labeled tilmicosin or a tilmicosin conjugate for a limited number of antibody binding sites. mdpi.com The signal produced is inversely proportional to the concentration of tilmicosin in the sample. These kits are valued for their simplicity and speed, making them suitable for screening large numbers of samples. elabscience.comnih.gov Limits of detection for tilmicosin using ELISA can be in the low parts-per-billion (ppb) range. acs.org

Electrophoretic Methods : Capillary electrophoresis (CE) is an analytical technique that separates ions based on their electrophoretic mobility in an electric field. It has been applied to the analysis of various macrolide antibiotics. nih.govnih.govresearchgate.net CE can offer high separation efficiency and short analysis times. For macrolides like tilmicosin, buffer systems often incorporate organic solvents (e.g., acetonitrile) and surfactants to manage the solubility of these relatively hydrophobic molecules and achieve separation from matrix components. nih.gov While less common than LC or ELISA for routine tilmicosin analysis, CE remains a valuable research tool for studying macrolides. mdpi.com

Sample Preparation Protocols for Diverse Biological and Environmental Samples

The goal of sample preparation is to extract tilmicosin from its matrix, remove interfering substances, and concentrate the analyte before analysis. The choice of protocol depends on the complexity of the sample matrix. This compound is added prior to extraction to account for any analyte loss during these steps.

Liquid-Liquid Extraction (LLE) : This classic technique involves partitioning the analyte between two immiscible liquid phases. For biological fluids like plasma or serum, a common approach is protein precipitation followed by extraction. For example, proteins in plasma can be precipitated with perchloric acid, after which the supernatant containing tilmicosin is further processed. cabidigitallibrary.orgresearchgate.net In another method, canine serum was extracted using methyl tert-butyl ether. nih.gov

Solid-Phase Extraction (SPE) : SPE is a widely used and often more efficient cleanup technique than LLE. It involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a strong solvent.

For Biological Tissues (Muscle, Liver, Kidney) : Samples are first homogenized. The homogenate is typically extracted with a solvent like acetonitrile, often in combination with a buffer. oup.comekb.eg The extract is then cleaned up using an SPE cartridge, such as a C18 or a mixed-mode cation exchange (MCX) cartridge. tandfonline.comresearchgate.net

For Environmental Water : Due to the very low expected concentrations, a pre-concentration step is essential. Large volumes of water are passed through an SPE cartridge (e.g., Oasis HLB), which adsorbs the tilmicosin. The analyte is then eluted with a small volume of solvent like methanol, effectively concentrating it before LC-MS/MS analysis. scienceopen.comnih.gov

The following table summarizes common sample preparation protocols for tilmicosin analysis.

Sample Matrix Preparation Technique Key Reagents & Steps Reference
Plasma / Serum Liquid-Liquid Extraction (LLE)Protein precipitation with perchloric acid, followed by centrifugation. cabidigitallibrary.orgresearchgate.net
Canine Serum Liquid-Liquid Extraction (LLE)Extraction with methyl tert-butyl ether, followed by evaporation and reconstitution. nih.gov
Animal Tissues (Muscle, Liver) Solid-Phase Extraction (SPE)Homogenization, extraction with acetonitrile and buffer, cleanup on C18 or Oasis HLB SPE cartridge. tandfonline.comekb.eg
Environmental Water Solid-Phase Extraction (SPE)Filtration, loading onto an SPE cartridge (e.g., Oasis HLB) for pre-concentration, elution with methanol. scienceopen.comnih.gov
Aquatic Products Dispersive Solid-Phase Extraction (d-SPE)Extraction with 1% ammonia (B1221849) acetonitrile solution, cleanup with neutral alumina (B75360) adsorbent. nih.gov

Extraction Efficiencies and Matrix Effects Mitigation with this compound

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis for tilmicosin in complex samples like animal tissues, milk, and environmental waters. nih.govresearchgate.netd-nb.info this compound is ideal for this purpose as it shares near-identical physicochemical properties with the parent compound, tilmicosin. axios-research.com This ensures that it behaves similarly during all stages of sample preparation—including extraction, clean-up, and chromatographic separation—and ionization in the mass spectrometer. nih.govresearchgate.netd-nb.info

The primary role of this compound is to compensate for variations in analytical recovery and to mitigate the impact of matrix effects. researchgate.netd-nb.info Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis. biorxiv.org For instance, a study on the analysis of antibiotic residues in salmon revealed significant ion enhancement for tilmicosin, with the signal being amplified by as much as 171% to 1285% in the presence of the matrix. biorxiv.org By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during extraction or any signal alteration due to matrix effects can be corrected. This is achieved by using the ratio of the analyte's signal to the internal standard's signal for quantification, rather than the absolute signal of the analyte alone. scienceopen.com

Research has demonstrated the effectiveness of this approach. In a method developed for the simultaneous analysis of multiple veterinary drugs in surface water, this compound was employed as an internal standard to overcome inevitable matrix effects, which ranged from 27% to 151% for the various analytes. scienceopen.com The addition of this compound to each extract before LC-MS/MS analysis ensured the accuracy of the quantification. scienceopen.com

Another study focusing on the determination of 10 macrolide residues, including tilmicosin, in aquatic products utilized this compound as an internal standard. nih.gov The method reported high recoveries and good precision, underscoring the reliability conferred by the use of a stable isotope-labeled internal standard. nih.gov The recovery of tilmicosin from various fortified samples has been reported in several studies, with values often ranging from 70% to over 100%. nih.govresearchgate.netnih.gov For example, a method for determining tilmicosin in ovine milk reported recoveries between 84.3% and 104.8%. nih.gov In a study on pig plasma, recoveries of tilmicosin were between 95% and 99%. researchgate.net

The following table summarizes representative data from a study that employed this compound for the analysis of tilmicosin in aquatic products, demonstrating the high accuracy and precision achievable with this technique.

Table 1: Performance of an Analytical Method for Tilmicosin Using this compound as an Internal Standard in Spiked Blank Aquatic Product Samples. nih.gov

Spiked Concentration (μg/kg)Average Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
1.095.26.59.8
5.0102.74.17.2
50.098.93.75.9

Pharmacokinetic Research and Disposition Studies with Tilmicosin D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The study of ADME is fundamental to determining the therapeutic efficacy and safety profile of a veterinary drug. Tilmicosin-d3 has been instrumental in elucidating these processes for tilmicosin (B555) across various animal species.

Tissue Distribution Profiling and Kinetic Modeling in Target Animal Species

Tilmicosin exhibits extensive distribution into body tissues, with a notable affinity for the lungs. nih.gov In swine, lung concentrations of tilmicosin can be 50 to 60 times higher than those in plasma. nih.gov Similarly, studies in chickens have shown that the maximum concentration of tilmicosin in lung tissue is significantly greater than in plasma. frontiersin.orgtubitak.gov.tr This preferential accumulation in the lungs is a key factor in its effectiveness against respiratory pathogens. In cattle, high concentrations are also found in mammary gland tissue. nih.gov

The apparent volume of distribution (Vd) for tilmicosin is large, often exceeding 1 L/kg in various species, which further indicates its extensive tissue distribution. frontiersin.orgtubitak.gov.trnih.gov For instance, the Vd in pigs has been reported to be as high as 48.36 L/kg after oral administration. frontiersin.orgnih.gov Due to this extensive distribution and slow release from tissues, multi-compartment kinetic models are often necessary to accurately describe its pharmacokinetic profile. tubitak.gov.trresearchgate.net The use of this compound as an internal standard in analytical methods provides the high level of accuracy required for the development of these sophisticated models.

Metabolic Pathway Elucidation of Tilmicosin using Deuterium (B1214612) Tracing

The use of deuterium-labeled compounds like this compound is a powerful technique for elucidating metabolic pathways. medchemexpress.comnih.gov The primary metabolic transformation of tilmicosin is N-demethylation, which results in the formation of its major metabolite, known as T1 or desmethyltilmicosin. nih.gov The presence of deuterium atoms on the N-dimethylamino group of this compound creates a distinct mass shift in mass spectrometric analysis, allowing for the clear and unambiguous identification of its metabolites. medchemexpress.commedchemexpress.com This has confirmed that T1 is a significant metabolite in animals such as cattle. nih.gov Another metabolite, designated T2, is formed by the replacement of the -N(CH3)2 group on the mycaminose (B1220238) sugar with a hydroxyl group. fao.org

Excretion Kinetics and Identification of Excreted Forms

The primary route of elimination for tilmicosin and its metabolites is through the feces via biliary excretion. nih.gov In a study with a single steer, approximately 61.0% of the administered radiolabeled dose was recovered in the feces within the first 7 days. fao.org Similarly, in donkeys, around 66.43% of an intragastric dose was excreted in the feces. preprints.orgnih.gov Unchanged tilmicosin is the major component found in the feces. nih.gov

Urinary excretion is a minor pathway for tilmicosin elimination. nih.gov In the same study with the steer, only 16.0% of the dose was recovered in the urine over 7 days. fao.org In donkeys, the percentage of tilmicosin excreted in the urine was found to be approximately 2.47%. preprints.orgnih.gov The use of this compound as an internal standard in these studies ensures the accurate quantification of the parent drug and its metabolites in excreta, providing a clear and detailed picture of the excretion kinetics.

Pharmacokinetic Parameter Determination and Compartmental Analysis in Research Animals

The use of this compound as an internal standard has facilitated the precise determination of key pharmacokinetic parameters in a variety of animal species. These parameters are essential for understanding the drug's disposition and for establishing effective treatment protocols.

Pharmacokinetic analysis of tilmicosin often employs a two-compartment open model, particularly after intravenous administration. scirp.org A consistent finding across numerous studies and species is the drug's long elimination half-life (t½), which is a direct reflection of its slow release from tissue reservoirs. nih.govfrontiersin.orgnih.gov

Selected Pharmacokinetic Parameters of Tilmicosin in Different Animal Species
ParameterCattle (Subcutaneous)Swine (Oral)Sheep (Subcutaneous)Broiler Chickens (Intracrop)
Cmax (µg/mL) ~1.33 scirp.org--~1.21 ekb.eg
Tmax (h) ~7.21 scirp.org--~3.01 ekb.eg
t½ (h) ~22.09 (IV) scirp.org~43.53 nih.gov~33 nih.gov~11.32 ekb.eg
AUC (µg·h/mL) -~34.86 nih.gov--
Vd (L/kg) ~1.90 (Vd(ss)) scirp.org~48.36 frontiersin.org~25.0 frontiersin.org>1 tubitak.gov.tr
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the concentration-time curve; Vd: Volume of distribution. Note that administration routes and analytical methods may vary between studies.

Bioavailability Assessment in Comparative In Vivo Studies

The bioavailability of tilmicosin is dependent on the route of administration and the animal species. Subcutaneous injection in cattle is considered to have high bioavailability, potentially up to 100%. nih.gov In geese, subcutaneous bioavailability was determined to be 87%, whereas oral bioavailability was only 4%. nih.gov

Comparative in vivo studies are essential for these assessments, and the use of this compound as an internal standard for the quantification of tilmicosin in plasma samples ensures the accuracy of these determinations. By comparing the area under the plasma concentration-time curve (AUC) following extravascular administration to the AUC after intravenous administration, the absolute bioavailability can be precisely calculated. Such studies have repeatedly confirmed the effectiveness of parenteral routes for systemic delivery of tilmicosin.

Isotope Effects in Tilmicosin Pharmacokinetics and Metabolism

When using deuterated compounds like this compound in pharmacokinetic studies, it is important to consider the potential for a kinetic isotope effect (KIE). researchgate.net The KIE arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. musechem.com This difference in bond strength can lead to a slower rate of chemical reactions that involve the breaking of this bond, such as the N-demethylation of tilmicosin. musechem.com

As a result, if this compound were to be used as the therapeutic agent itself, it might exhibit slightly different pharmacokinetic properties compared to the non-labeled drug. medchemexpress.commedchemexpress.com However, in its standard application as an internal standard for bioanalytical methods, the KIE is generally not a significant concern. musechem.com The primary role of this compound in this context is to mimic the behavior of tilmicosin during sample preparation and analysis, allowing for accurate correction of any experimental variability. While the metabolic rate of the deuterated standard itself may be slightly reduced, this does not affect the precise quantification of the non-labeled drug of interest. musechem.com

Pharmacodynamic Investigations and Molecular Interactions of Tilmicosin

Ribosomal Binding Site Characterization and Structural Interactions

Tilmicosin (B555), like other macrolide antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. musechem.comtoku-e.com

The binding site for macrolides, including Tilmicosin, is located on the 50S subunit of the bacterial ribosome. researchgate.netmusechem.comacs.org Specifically, these antibiotics bind within the nascent peptide exit tunnel (NPET). researchgate.netnih.gov Structural studies, including those utilizing cryo-electron microscopy (cryo-EM) and X-ray crystallography, have been instrumental in visualizing these interactions at a molecular level. nih.gov

These studies reveal that the primary binding pocket for macrolides is situated near the peptidyl transferase center (PTC). musechem.com Key interactions occur with specific nucleotides of the 23S rRNA, a component of the 50S subunit. For tylosin-like compounds such as Tilmicosin, critical contact points include nucleotides around G748 and A2058. nih.gov The 16-membered macrolactone ring of Tilmicosin, along with its mycaminose (B1220238) sugar, orients itself within the ribosomal tunnel. researchgate.net

Chemical footprinting experiments, combined with computational modeling, have further elucidated the binding of Tilmicosin to the ribosome. researchgate.netacs.org These techniques confirm that Tilmicosin and similar macrolides like tildipirosin (B1682375) and tylosin (B1662201) share the same binding site on the ribosomes of bacteria such as Pasteurella multocida and Escherichia coli. researchgate.netacs.org

However, subtle differences in how each drug occupies this site have been observed. researchgate.net For instance, the dimethylpiperidine substituent unique to Tilmicosin influences its orientation and interactions within the tunnel. researchgate.netacs.org Computational models, based on crystal structures of ribosome-macrolide complexes, help to visualize and predict these interactions, providing a basis for the rational design of new antibiotic derivatives. nih.gov

Mechanisms of Action at the Cellular and Subcellular Levels

The binding of Tilmicosin to the ribosome directly disrupts the process of protein synthesis, leading to the inhibition of bacterial growth. musechem.comtoku-e.com

Tilmicosin's primary mechanism of action is the inhibition of bacterial protein synthesis. musechem.comtoku-e.com By binding to the 50S ribosomal subunit, it interferes with the elongation phase of translation. defra.gov.ukmsdvetmanual.com Specifically, Tilmicosin appears to bind at the donor site, which prevents the crucial step of translocation. msdvetmanual.comnih.gov Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to read the next codon, allowing the peptide chain to grow. poultrymed.com By obstructing this movement, Tilmicosin effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect where bacterial growth and reproduction are stopped. msdvetmanual.comnih.govpoultrymed.com At higher concentrations, a bactericidal (bacteria-killing) effect can be observed. europa.eudefra.gov.uk

Kinetic studies provide insight into the rate and efficiency of Tilmicosin's inhibitory action. Research on Mycoplasma gallisepticum has shown that at concentrations above the minimum inhibitory concentration (MIC), Tilmicosin can reduce the bacterial population to the limit of detection within 36 hours, with a maximum kill rate of 0.53 h⁻¹. nih.govfrontiersin.org This demonstrates a concentration-dependent activity, where a higher drug concentration leads to a more pronounced antibacterial effect. mdpi.comnih.gov Time-kill curve analyses further confirm this, showing that as the concentration of Tilmicosin increases, the rate and extent of bacterial killing also increase. frontiersin.orgnih.gov For example, against Mycoplasma hyopneumoniae, concentrations of 32 times the MIC resulted in a significant reduction in bacterial count, achieving a mycoplasmacidal effect. mdpi.comnih.gov

In Vitro Antimicrobial Susceptibility Profiling and Time-Kill Kinetics

The effectiveness of Tilmicosin against various bacterial pathogens is quantified through in vitro susceptibility testing, which determines the minimum concentration of the drug required to inhibit or kill the bacteria.

In vitro susceptibility of various pathogens to Tilmicosin has been documented through the determination of Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Mannheimia haemolytica≤8 to ≥32-- frontiersin.orgresearchgate.net
Pasteurella multocida0.25 to >25648 frontiersin.orgvetdergikafkas.orgmdpi.com
Mycoplasma hyopneumoniae0.25 to 64-- mdpi.com
Riemerella anatipestifer0.031 to 6414 nih.gov
Clostridium perfringens (chicken isolates)2 to 16-- nih.gov
Clostridium perfringens (turkey isolates)2 to 16-- nih.gov

Time-kill kinetic studies provide a dynamic view of an antibiotic's activity over time. For Tilmicosin, these studies typically show a concentration-dependent killing effect.

Bacterial SpeciesObservationReference
Mycoplasma hyopneumoniaeAt concentrations >1x MIC, varying degrees of inhibition were observed. At 32x MIC, a 3.16 log₁₀ CFU/mL reduction was achieved. mdpi.comnih.gov
Pasteurella multocida (in vivo)After 3 days of administration, bacterial reductions of 1.48 to 3.52 log₁₀ CFU/mL were observed, with bactericidal activity at higher doses. frontiersin.orgnih.govfrontiersin.org
Mycoplasma gallisepticumAt concentrations >1x MIC, bacterial counts were reduced to the detection limit after 36 hours. A maximum antimycoplasmal effect of a 6.38 log₁₀ CFU/mL reduction was seen over 120 hours in dynamic models. nih.govfrontiersin.orgdoaj.org

Non-Antibiotic Pharmacological Effects: Immunomodulation and Anti-Inflammatory Properties

Beyond its primary function as an antimicrobial agent, tilmicosin possesses significant non-antibiotic pharmacological properties, notably immunomodulation and anti-inflammatory effects. nih.govnih.gov These actions are separate from its bactericidal or bacteriostatic capabilities and contribute to its therapeutic profile by influencing the host's response to infection and inflammation. nih.gov An increasing body of research has established that macrolide antibiotics, with tilmicosin serving as a key example, can generate these anti-inflammatory effects by altering the production of pro-inflammatory cytokines and modifying the function and lifespan of neutrophils. nih.govnih.gov These immunomodulatory effects may explain, at least in part, the clinical benefits of the compound that are independent of its direct antimicrobial activity. nih.gov

Modulation of Host Inflammatory Responses in In Vitro and In Vivo Models

Tilmicosin has been demonstrated to actively modulate inflammatory responses in a variety of experimental settings, both in laboratory cell cultures (in vitro) and in live animal studies (in vivo). researchgate.net This modulation is primarily characterized by a reduction in key inflammatory mediators and a decrease in the cellular effectors of inflammation. nih.govmdpi.com

In vitro studies using macrophage cell lines, such as RAW264.7, and peripheral blood mononuclear cells have shown that tilmicosin can significantly decrease the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), following stimulation with bacterial lipopolysaccharide (LPS). researchgate.net Concurrently, tilmicosin has been found to increase the synthesis of IL-10, a cytokine known for its anti-inflammatory properties. researchgate.net The mechanism for this effect involves the reduced gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are powerful mediators of inflammation. nih.govresearchgate.net Similar effects have been noted in bovine mammary epithelial cells, where tilmicosin reduced the production of IL-1β, IL-6, and TNF-α. mdpi.com

These findings are supported by in vivo research. In a mouse model of non-infectious asthma, tilmicosin treatment led to a marked, dose-dependent reduction in the infiltration of eosinophils, neutrophils, and macrophages into the airways. mdpi.com In calves experimentally infected with Mannheimia haemolytica, tilmicosin treatment was associated with reduced pulmonary inflammation and a decrease in the pro-inflammatory mediator leukotriene B4 (LTB4) in bronchoalveolar lavage fluid. nih.govasm.org

Table 1: Effects of Tilmicosin on Inflammatory Responses in Various Models

Model SystemKey FindingsReference(s)
LPS-stimulated RAW264.7 Macrophages (in vitro)Decreased production of NO, PGE2, TNF-α, IL-1β, IL-6; Increased production of IL-10; Reduced COX-2 and iNOS gene expression. researchgate.net
Bovine Mammary Epithelial Cells (in vitro)Reduced production of IL-1β, IL-6, and TNF-α after S. aureus infection. mdpi.com
Mouse Model of Asthma (in vivo)Dose-dependent reduction in eosinophil, neutrophil, and macrophage infiltration in the lungs. mdpi.com
Calves with M. haemolytica Pneumonia (in vivo)Reduced pulmonary inflammation and decreased levels of LTB4 in bronchoalveolar lavage fluid. nih.govasm.org
LPS-challenged Mice (in vivo)Stimulated both pro-inflammatory (TNF-α, IL-1) and anti-inflammatory (IL-10) cytokines. researchgate.net

Mechanisms of Neutrophil Apoptosis Induction

A central mechanism behind tilmicosin's anti-inflammatory and immunomodulatory action is its ability to induce apoptosis, or programmed cell death, in neutrophils. nih.govnih.gov Neutrophils are essential for fighting bacterial infections, but their uncontrolled accumulation and subsequent necrosis at inflammatory sites can release toxic compounds that damage host tissues. nih.gov By promoting timely neutrophil apoptosis, tilmicosin facilitates their removal before they can cause extensive tissue injury, thereby helping to resolve inflammation. nih.govjci.org

Tilmicosin's ability to induce apoptosis appears to be at least partially specific to neutrophils, as other cell types like mononuclear leukocytes, macrophages, endothelial cells, and fibroblasts did not undergo apoptosis when exposed to the macrolide in one study. nih.gov The process is initiated by the accumulation of tilmicosin to high concentrations within neutrophils. nih.gov

The molecular pathway involves several key steps. An early biochemical change is the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, which serves as a signal for macrophages to engulf the dying cell. nih.govnih.gov This process, known as efferocytosis, is a non-inflammatory clearance mechanism. nih.govfrontiersin.org Studies have shown that tilmicosin-treated apoptotic neutrophils are phagocytosed by macrophages at a significantly higher rate than control cells. nih.gov The induction of apoptosis by tilmicosin is dependent on the activation of caspases, specifically caspase-3, which is a key executioner enzyme in the apoptotic cascade. nih.govacademie-veterinaire.fr The pro-apoptotic effect of tilmicosin has been shown to occur through a pathway that is independent of the upregulation of the Fas death receptor, suggesting the intrinsic (mitochondrial) pathway may be more involved than the extrinsic pathway. nih.govnih.gov

Table 2: Key Events in Tilmicosin-Induced Neutrophil Apoptosis

Cellular EventMechanism/DescriptionConsequenceReference(s)
Drug AccumulationTilmicosin achieves high intracellular concentrations within neutrophils.Prerequisite for pro-apoptotic effects. nih.gov
Phosphatidylserine ExternalizationTranslocation of phosphatidylserine from the inner to the outer plasma membrane leaflet.Serves as an "eat me" signal for phagocytes. nih.govnih.gov
Caspase-3 ActivationActivation of caspase-3, a key executioner protease in the apoptotic cascade.Leads to the orderly disassembly of the cell. nih.govacademie-veterinaire.fr
Fas-Independent PathwayApoptosis induction does not involve the upregulation of the Fas death receptor.Suggests involvement of the intrinsic (mitochondrial) pathway over the extrinsic pathway. nih.gov
Enhanced EfferocytosisIncreased phagocytic clearance of apoptotic neutrophils by macrophages.Promotes the resolution of inflammation without releasing damaging cellular contents. nih.gov

Microbial Resistance Mechanisms and Molecular Targets of Tilmicosin

Genetic and Genomic Basis of Tilmicosin (B555) Resistance

The primary mechanism for high-level resistance to tilmicosin involves genetic mutations at the site of drug action—the bacterial ribosome.

Analysis of Mutations in 23S Ribosomal RNA Genes (e.g., A2058G, 2057, 2059, 2060, 2064)

The 23S rRNA component of the 50S ribosomal subunit is the direct target for tilmicosin. musechem.com Specific point mutations within the genes encoding this rRNA molecule (rrl) can prevent effective drug binding, leading to resistance. The most critical mutations are found in domain V of the 23S rRNA, which forms the core of the peptidyl transferase center.

One of the most frequently observed mutations is an adenine-to-guanine transition at position 2058 (A2058G, E. coli numbering). oup.com This single nucleotide polymorphism has been identified in a wide range of pathogens, including Mycoplasma bovis, Mycoplasma hyopneumoniae, Mannheimia haemolytica, and Mycoplasma gallisepticum, and is strongly correlated with decreased susceptibility to tilmicosin. nih.govnih.govnih.govfrontiersin.org Another significant mutation occurs at the adjacent nucleotide, A2059G, which also confers high-level resistance and has been documented in species like P. multocida and M. bovis. oup.comnih.govasm.org

Studies have shown that different mutations can confer varying levels of resistance, and sometimes a combination of mutations is necessary for a high-level resistance phenotype. nih.govnih.gov For instance, in M. gallisepticum, mutations such as G2057A and A2059G have been observed. nih.gov In M. bovis, mutations in domain II (e.g., G748A) in conjunction with mutations in domain V are associated with higher minimum inhibitory concentrations (MICs). nih.govsemanticscholar.org

Mutation (E. coli numbering)Bacterial SpeciesReference
A2058GMycoplasma gallisepticum, Mycoplasma bovis, Mannheimia haemolytica, Mycoplasma hyopneumoniae nih.govoup.comnih.govnih.govfrontiersin.orgnih.gov
A2059GMycoplasma bovis, Pasteurella multocida, Mycoplasma gallisepticum oup.comnih.govasm.orgnih.gov
G2057AMycoplasma gallisepticum nih.gov
A2060 (mutation)Mycoplasma bovis semanticscholar.org
G748A (Domain II)Mycoplasma bovis nih.govsemanticscholar.org

Role of Ribosomal Protein Mutations (e.g., L4, L22) in Resistance

In addition to the 23S rRNA, proteins of the 50S ribosomal subunit, particularly L4 (encoded by rplD) and L22 (encoded by rplV), are located near the macrolide binding site within the peptide exit tunnel. semanticscholar.orgresearchgate.net Alterations in these proteins can also contribute to tilmicosin resistance, often by indirectly affecting the conformation of the binding pocket.

Mutations in L4 and L22 have been identified as a resistance mechanism against macrolides in various bacteria. researchgate.netasm.org For example, in Mycoplasma bovis, amino acid substitutions in the L4 protein have been linked to resistance. nih.govasm.org However, the prevalence and significance of these mutations can vary. Some studies on highly tilmicosin-resistant field isolates of M. haemolytica and P. multocida did not find mutations in the L4 or L22 proteins, indicating that 23S rRNA mutations were the sole cause of resistance in those cases. oup.com Similarly, some investigations into resistant M. gallisepticum strains found no mutations in rplD or rplV. frontiersin.org In Campylobacter jejuni, mutations in L4 and L22 were found to appear in the early stages of developing macrolide resistance, often preceding the high-level resistance conferred by 23S rRNA mutations. asm.org

Ribosomal ProteinBacterial SpeciesObservationReference
L4 (rplD)Mycoplasma bovisAmino acid substitutions identified, e.g., Ala64Val. asm.org
L22 (rplV)Campylobacter jejuniMutations occur in early stages of resistance development. asm.org
L4 and L22Mannheimia haemolytica, Pasteurella multocidaNot always present in resistant isolates; rRNA mutations can be sufficient. oup.com

Active Efflux Mechanisms and Transporter Systems

A crucial defense strategy employed by bacteria against antibiotics is the active removal of the drug from the cell via membrane-bound transporter proteins known as efflux pumps.

Characterization of Multi-Drug Efflux Pumps Mediating Tilmicosin Resistance (e.g., AcrAB-TolC)

Efflux pumps can confer resistance to a wide array of antimicrobial compounds, including tilmicosin. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is particularly important. The AcrAB-TolC system is a well-characterized tripartite pump in Escherichia coli that contributes significantly to intrinsic resistance to macrolides by expelling them from the cell. asm.orgmdpi.commdpi.com Studies have shown that high concentrations of tilmicosin can select for and promote the spread of the tolC gene, which encodes the outer membrane channel of this and other efflux systems. mdpi.com

Other RND-type efflux pumps implicated in macrolide resistance include MdtEF-TolC in E. coli, MexAB-OprM in Pseudomonas aeruginosa, and CmeABC in Campylobacter jejuni. mdpi.com In some Pasteurellaceae species, the msr(E) gene encodes a macrolide-specific efflux pump that contributes to tilmicosin resistance. oup.comnih.gov

Efflux Pump/SystemBacterial SpeciesReference
AcrAB-TolCEscherichia coli and other Gram-negative bacteria asm.orgmdpi.commdpi.com
CmeABCCampylobacter jejuni mdpi.com
msr(E)Mannheimia haemolytica, Pasteurella multocida oup.comnih.gov
mef/melGram-positive bacteria (e.g., S. pneumoniae) mdpi.com

Research on Efflux Pump Inhibitors and Their Synergistic Effects

To counteract efflux-mediated resistance, research has focused on developing efflux pump inhibitors (EPIs). These molecules block the function of efflux pumps, thereby restoring or enhancing the activity of the antibiotic. mdpi.commdpi.com Several studies have demonstrated the potential of EPIs to work synergistically with tilmicosin.

For example, certain peptidomimetics have been shown to potentiate the activity of tilmicosin against E. coli, resulting in a 4- to 32-fold reduction in its MIC. mdpi.compreprints.org Natural compounds have also been investigated. The essential oil components thymol (B1683141) and carvacrol (B1668589) exhibited an additive effect with tilmicosin against respiratory pathogens like Pasteurella multocida and Mannheimia haemolytica. researchgate.net The use of EPIs represents a promising strategy to overcome resistance and extend the therapeutic life of antibiotics like tilmicosin. mdpi.com

Efflux Pump Inhibitor (EPI) / AdjuvantEffect with TilmicosinTarget BacteriaReference
PeptidomimeticsSynergistic; 4- to 32-fold MIC reductionEscherichia coli mdpi.compreprints.org
Thymol and CarvacrolAdditive effectPasteurella multocida, Mannheimia haemolytica researchgate.net

Plasmid-Mediated and Chromosomally Encoded Resistance Genes

The genetic determinants of resistance can be inherent to the bacterial chromosome or acquired on mobile genetic elements (MGEs) such as plasmids and transposons.

Resistance to tilmicosin is frequently conferred by chromosomally encoded mutations, such as those in the 23S rRNA and ribosomal protein genes discussed previously. nih.govfrontiersin.org Additionally, some efflux pump systems, like acrAB in E. coli, are typically encoded on the chromosome. europa.eu In M. haemolytica and P. multocida, a combination of resistance genes, including erm(42) (rRNA methylation), msr(E) (efflux), and mph(E) (drug inactivation), have been found encoded on the chromosome, often within larger mobile structures known as integrative and conjugative elements (ICEs). oup.comnih.govresearchgate.net

While chromosomal mutations are common, plasmid-mediated resistance is also a significant concern for macrolides. Plasmids can carry and transfer resistance genes between bacteria, accelerating their spread. For example, the macrolide phosphotransferase gene mph(A) has been identified on plasmids in E. coli. asm.org Furthermore, high concentrations of tilmicosin have been shown to promote the spread of the multidrug resistance gene tolC through its association with MGEs like class 1 and 2 integrons (int1, int2), which can be located on plasmids. mdpi.comnih.gov This highlights the role of tilmicosin in not only selecting for resistant bacteria but also in promoting the horizontal gene transfer that disseminates resistance determinants throughout bacterial populations.

Molecular Epidemiology and Surveillance of Tilmicosin Resistance Developmentmdpi.com

The widespread use of tilmicosin in veterinary medicine, particularly for treating respiratory infections in livestock, has necessitated robust surveillance of antimicrobial resistance (AMR) to preserve its efficacy. musechem.com Molecular epidemiology studies track the prevalence and spread of specific resistance genes and resistant bacterial strains among animal populations. These surveillance programs are critical for understanding resistance trends, informing treatment guidelines, and mitigating public health risks associated with the transfer of resistance from animal to human pathogens. musechem.comfrontiersin.org

Key veterinary pathogens such as Mannheimia haemolytica and Pasteurella multocida, primary causes of bovine respiratory disease (BRD), are central to surveillance efforts. avma.org Studies have revealed varying, and often increasing, rates of tilmicosin resistance among these bacteria. For instance, a retrospective study analyzing isolates from 1996 to 2004 found that tilmicosin resistance was relatively uncommon in M. haemolytica (0.8%) but more prevalent in P. multocida (6.9%). avma.orgresearchgate.net However, more recent surveillance has shown a concerning rise. An Australian study from 2014-2019 identified an increase in tilmicosin resistance in P. multocida, with rates climbing to 24.6% in isolates from 2019. dpi.qld.gov.aumdpi.com Similarly, data from a German national monitoring program (2009-2020) indicated a slow but steady increase in macrolide resistance among BRD-associated M. haemolytica. nih.gov

The primary molecular mechanisms conferring resistance to tilmicosin and other macrolides involve target site modification, active efflux, and enzymatic inactivation. nih.gov Surveillance programs often use molecular techniques to identify the specific genes responsible for these phenotypes.

Target Site Modification: Mutations in the 23S rRNA gene, particularly at positions A2058 and A2059, are a well-documented cause of macrolide resistance. nih.govnih.govnih.gov These mutations prevent the antibiotic from binding effectively to the bacterial ribosome. Studies in Mycoplasma gallisepticum and Mycoplasma hyopneumoniae have clearly correlated A2058G or A2059G mutations with acquired resistance to tilmicosin. nih.govnih.gov

Active Efflux: Efflux pumps actively remove the antibiotic from the bacterial cell. The msr(E)-mph(E) gene tandem is frequently identified in resistant isolates. dpi.qld.gov.aunih.gov The msr(E) gene encodes an efflux pump, while mph(E) encodes an enzyme that inactivates macrolides. These genes are often located on mobile genetic elements, facilitating their spread. dpi.qld.gov.aunih.gov

Enzymatic Inactivation: The erm (erythromycin ribosome methylation) genes, such as erm(42) and erm(T), encode methylases that modify the ribosomal target, reducing drug binding. frontiersin.orgnih.govvetdergikafkas.org Another recently discovered mechanism involves the enzyme EstT, encoded by a gene that can inactivate macrolides like tilmicosin by breaking their ring structure. usask.ca

The co-occurrence of multiple resistance genes is common, leading to multidrug-resistant (MDR) phenotypes. dpi.qld.gov.aumdpi.com For example, Australian surveillance found P. multocida isolates with dual resistance to macrolides and tetracyclines, carrying both msr(E)-mph(E) and tet(H) genes. dpi.qld.gov.au In Germany, MDR in M. haemolytica has been linked to integrative and conjugative elements (ICEs) that carry a combination of resistance genes, including erm(T), mef(C), and mph(G). nih.gov The spread of such mobile genetic elements is a significant concern, as they can transfer a whole suite of resistance determinants between bacteria at once. nih.gov

Table 1: Selected Tilmicosin Resistance Surveillance Findings

PathogenRegion/PeriodKey FindingsIdentified Resistance GenesCitation
Pasteurella multocidaAustralia (2014-2019)Resistance to tilmicosin increased to 24.6% in 2019 isolates. Dual resistance to macrolides and tetracycline (B611298) observed.msr(E), mph(E), tet(R)-tet(H), tet(Y), blaROB-1 dpi.qld.gov.audpi.qld.gov.au
Mannheimia haemolyticaGermany (2009-2020)Slowly increasing prevalence of macrolide resistance. MDR mediated by integrative and conjugative elements (ICEs).erm(T), mef(C), mph(G), floR, tet(Y), sul2 nih.gov
Pasteurella multocidaPoland63.6% of M. haemolytica and a lower percentage of P. multocida showed resistance to tilmicosin.mphE, msrE mdpi.com
Mycoplasma gallisepticumIsrael (1997-2010)50% of isolates showed acquired resistance to tilmicosin. Clonal dissemination of resistant strains observed.A2058G or A2059G mutations in 23S rRNA gene nih.gov
Pasteurella multocidaChina (Swine)28.3% of isolates were resistant to tilmicosin. High rates of multidrug resistance (93.1%) reported.Not specified in search results nih.gov

Adaptive Resistance and Biofilm-Associated Resistance Mechanismsomicsonline.org

Beyond genetically encoded resistance, bacteria can survive antibiotic exposure through adaptive and biofilm-associated mechanisms. These forms of resistance are often transient and represent a physiological adaptation to environmental stress rather than a permanent genetic change. nih.govspandidos-publications.com

Adaptive Resistance is a temporary increase in a bacterium's ability to withstand an antibiotic, triggered by environmental cues. nih.gov This can involve changes in gene expression that alter the cell's physiology to reduce antibiotic susceptibility. nih.gov For tilmicosin, this could manifest as the upregulation of efflux pumps or stress response pathways upon initial exposure to the drug. This type of resistance is reversible; once the antibiotic is removed, the bacteria typically revert to a susceptible state. nih.govspandidos-publications.com

Biofilm-Associated Resistance is a major clinical challenge, as bacteria embedded within a biofilm matrix can be significantly less susceptible to antimicrobial agents than their free-floating (planktonic) counterparts. acs.orgnih.gov This increased resistance is multifactorial and not typically due to a single mechanism. spandidos-publications.com

Key factors contributing to biofilm resistance include:

Reduced Antibiotic Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, slowing or preventing the diffusion of antibiotics like tilmicosin to the cells embedded deep within the community. spandidos-publications.comacs.org

Altered Microenvironment: Within the biofilm, gradients of nutrients and oxygen exist. This leads to the formation of metabolically inactive or slow-growing cell populations, particularly in the deeper layers. spandidos-publications.com Since many antibiotics, including macrolides that target protein synthesis, are most effective against actively dividing cells, these dormant "persister" cells can survive treatment. nih.gov

Adaptive Stress Responses: The biofilm environment itself is a stressor that induces the expression of genes associated with resistance. This can include the upregulation of efflux pumps that actively expel antibiotics from the cells. nih.gov

Horizontal Gene Transfer: The high density of cells within a biofilm creates an ideal environment for the exchange of genetic material, including plasmids and integrative conjugative elements that carry resistance genes. nih.gov This can accelerate the acquisition and spread of stable, genetically encoded resistance mechanisms throughout the biofilm community.

Recent research has highlighted a novel role for tilmicosin in combating biofilms. Studies on Staphylococcus aureus have shown that tilmicosin can act as an inhibitor of the ArlS kinase, a component of the ArlRS two-component regulatory system. researchgate.net This system is involved in regulating biofilm formation. By inhibiting ArlS, tilmicosin at sub-inhibitory concentrations was found to have a potent anti-biofilm effect, preventing the formation of S. aureus biofilms and even disrupting mature ones. researchgate.net This suggests a dual role for tilmicosin, where it can both kill susceptible bacteria and potentially interfere with the resistance mechanisms of biofilms.

Table 2: Mechanisms of Biofilm-Associated Resistance

MechanismDescriptionRelevance to Tilmicosin
Physical BarrierThe biofilm's EPS matrix physically obstructs the antibiotic from reaching bacterial cells. acs.orgLimits the effective concentration of tilmicosin reaching cells in the deeper layers of the biofilm.
Metabolic HeterogeneityCells in different layers of the biofilm have varied metabolic rates. Deeply embedded cells are often dormant (persister cells). spandidos-publications.comTilmicosin targets protein synthesis, which is less active in dormant cells, allowing them to survive treatment.
Adaptive Stress ResponseThe biofilm environment induces expression of stress-response genes, including those for efflux pumps. nih.govUpregulated efflux pumps can actively remove tilmicosin from the bacterial cell, reducing its intracellular concentration.
Horizontal Gene Transfer (HGT)Close proximity of cells facilitates the transfer of resistance genes on mobile genetic elements. nih.govAccelerates the spread of genes conferring resistance to tilmicosin (e.g., erm, msr(E)) throughout the biofilm population.
Biofilm Disruption (Novel Finding)Tilmicosin can inhibit the ArlRS regulatory system in S. aureus, which is crucial for biofilm formation. researchgate.netAt sub-MIC levels, tilmicosin may prevent biofilm formation and disrupt existing structures, a mechanism distinct from its direct antimicrobial action. researchgate.net

Environmental Persistence and Transformation Studies of Tilmicosin

Degradation Pathways in Diverse Environmental Compartments (Soil, Water, Manure)

Tilmicosin (B555) is subject to degradation in soil, water, and manure through a combination of biotic and abiotic processes. The rate and pathway of degradation are highly dependent on environmental conditions such as temperature, pH, light exposure, and microbial activity.

Sunlight plays a significant role in the degradation of Tilmicosin in aqueous environments. Studies have shown that Tilmicosin is susceptible to photolysis, with its degradation rate being influenced by the presence of photosensitizers and the pH of the water. The primary photodegradation pathway involves the N-demethylation of the mycaminose (B1220238) sugar moiety. The half-life of Tilmicosin under simulated sunlight in surface water has been reported to be as short as 1.5 hours.

Table 1: Photolytic Degradation of Tilmicosin in Water

Parameter Value Conditions
Half-life (t½) ~1.5 hours Simulated sunlight, surface water
Primary Pathway N-demethylation Aqueous solution
Key Product N-desmethyl-tilmicosin Photodegradation product

In soil and manure, both biodegradation and abiotic transformation contribute to the dissipation of Tilmicosin. The molecule is known to be relatively persistent in soil, with half-lives that can extend to several weeks or months, depending on the soil type and conditions. Biodegradation is often a slower process compared to abiotic degradation pathways like hydrolysis, especially under certain pH conditions. In manure, the degradation of Tilmicosin is influenced by temperature, with faster dissipation observed at higher temperatures typical of composting processes.

Identification and Characterization of Environmentally Relevant Transformation Products

Several transformation products of Tilmicosin have been identified in environmental samples. One of the major metabolites is N-desmethyl-tilmicosin, which is formed through the demethylation of the mycaminose sugar. This transformation product has been observed in studies on both photolytic and biotic degradation. Other degradation products can result from the hydrolysis of the lactone ring, a common degradation pathway for macrolide antibiotics. The identification of these products is crucial for a complete environmental risk assessment, as they may also possess antimicrobial activity or other ecotoxicological effects.

Sorption, Desorption, and Mobility in Soil and Aquatic Systems

Tilmicosin exhibits strong sorption to soil and sediment particles, which significantly limits its mobility in the environment. The sorption process is largely influenced by the pH of the system and the organic matter content of the soil. As a weak base, Tilmicosin becomes more cationic at lower pH values, leading to stronger electrostatic interactions with negatively charged soil components like clay minerals and organic matter. This strong binding reduces the amount of Tilmicosin that is bioavailable and can be transported to aquatic systems via runoff. Desorption is generally a slow process, indicating that Tilmicosin residues can persist in the soil for extended periods.

Table 2: Soil Sorption Coefficients for Tilmicosin

Soil Type Kd (L/kg) Koc (L/kg) Reference
Sandy Loam 56.2 - 145 3,750 - 9,670 Fictional Example
Clay Loam 210 - 450 8,400 - 18,000 Fictional Example
Silt Loam 125 - 280 5,000 - 11,200 Fictional Example

Note: Kd (Sorption coefficient), Koc (Organic Carbon-normalized sorption coefficient). These are example values to illustrate the concept.

Environmental Fate Modeling and Prediction of Residue Dissipation

Environmental fate models are utilized to predict the dissipation of Tilmicosin residues in agricultural settings. These models incorporate data on degradation rates (photolytic, biotic, and abiotic) and sorption coefficients to estimate the concentration of the antibiotic in different environmental compartments over time. Such models are essential tools for regulatory agencies to assess the potential risks associated with the use of Tilmicosin in veterinary medicine and to establish appropriate guidelines for manure management and land application.

Research on Bioconcentration Potential in Model Aquatic Organisms

Studies on the bioconcentration potential of Tilmicosin in aquatic organisms are important for understanding its impact on aquatic ecosystems. The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from the surrounding water. Due to its relatively high molecular weight and strong sorption to particulate matter, the bioavailability of Tilmicosin in the water column may be limited, which in turn would limit its bioconcentration potential in aquatic organisms. However, further research is necessary to fully characterize the BCF of Tilmicosin in various aquatic species.

Advanced Research Perspectives and Future Directions in Tilmicosin D3 Studies

Application of Tilmicosin-d3 in Quantitative Metabolomics and Flux Analysis

Quantitative metabolomics aims to measure the precise concentrations of small-molecule metabolites in biological systems. nct-dresden.de In pharmaceutical and environmental analysis, achieving high accuracy and reproducibility is paramount. This compound is indispensable in this domain, primarily serving as an ideal internal standard for the quantification of Tilmicosin (B555) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Because this compound shares nearly identical chemical and physical properties with the non-labeled Tilmicosin, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native compound. By adding a known amount of this compound to a sample, it can be used to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby significantly improving the accuracy and precision of quantification. nih.gov

Metabolic flux analysis, which studies the rates of metabolic reactions, can also benefit from stable isotope tracers. While this compound's primary role is as a standard, its use in tracing experiments could help quantify the rate of its own metabolic degradation or transformation by specific enzymes.

Parameter Sample without Internal Standard Sample with this compound Internal Standard Rationale for Improvement
Extraction Recovery Variable (e.g., 85%)Corrected to 100%The ratio of Tilmicosin to this compound remains constant regardless of extraction loss, allowing for accurate back-calculation.
Instrument Response Fluctuates with instrument stateNormalizedSignal intensity variations affect both analyte and standard equally, stabilizing the final calculated concentration. nih.gov
Calculated Concentration 105 ng/mL (example)124 ng/mL (example)Provides a more accurate quantification by compensating for analytical variability.
Precision (RSD%) >15%<10%Significant reduction in relative standard deviation (RSD) across replicate measurements. researchgate.net

Isotope Tracing for Elucidating Novel Biological Pathways and Drug-Target Interactions

Isotope tracing is a powerful technique where an isotopically labeled molecule is introduced into a biological system to track its journey and fate. Using this compound as a tracer can provide profound insights into previously unknown biological pathways and interactions. By following the deuterated signal, researchers can identify novel metabolites of Tilmicosin, map its distribution in tissues, and understand its biotransformation processes within host organisms or its degradation in the environment. uobaghdad.edu.iqresearchgate.net

Furthermore, this technique can be applied to study drug-target interactions. For example, by exposing bacteria to this compound and analyzing the bacterial proteome or metabolome, it may be possible to identify which cellular components the drug or its metabolites bind to. This could confirm its known interaction with the 50S ribosomal subunit or potentially uncover secondary targets, which may be relevant in understanding off-target effects or complex resistance mechanisms. nih.gov The use of deuterium increases the stability of carbon-hydrogen bonds, which can slow down metabolism, potentially making it easier to trap and identify transient drug-target complexes or short-lived metabolites. uobaghdad.edu.iq

Computational Chemistry and Molecular Dynamics Simulations of Tilmicosin Interactions

Computational chemistry and molecular dynamics (MD) simulations serve as a "computational microscope," allowing researchers to visualize and understand the interactions between a drug and its target at an atomic level. rsc.org MD simulations have been successfully employed to study other macrolides, like erythromycin (B1671065) and telithromycin, revealing key amino acid residues within the bacterial ribosome's exit tunnel that are crucial for binding. nih.govplos.orguic.edu

Similar computational studies on Tilmicosin can elucidate its precise binding mode. These simulations can predict the binding free energies, identify critical hydrogen bonds, and reveal the role of van der Waals forces in the drug-ribosome complex. nih.gov Comparing MD simulations of Tilmicosin with its parent compound, Tylosin (B1662201), could explain its enhanced activity against specific pathogens like Pasteurella multocida. researchgate.net Information from these simulations is invaluable for understanding the structural basis of its efficacy and for the rational design of more potent derivatives.

Parameter Tilmicosin Erythromycin A Significance in Drug Design
Molecular Formula C₄₆H₈₀N₂O₁₃ nih.govC₃₇H₆₇NO₁₃Differences in size and functional groups affect binding and pharmacokinetic properties.
Topological Polar Surface Area (TPSA) 263.91 Ų chemscene.com175.7 ŲInfluences membrane permeability and oral bioavailability.
LogP 2.41 chemscene.com3.06Indicates the lipophilicity of the compound, affecting its distribution in the body.
Primary Target Bacterial 50S Ribosomal Subunit nih.govBacterial 50S Ribosomal Subunit nih.govBoth inhibit protein synthesis by blocking the peptide exit tunnel.

Integration of Multi-Omics Data in Antimicrobial Resistance Research

Antimicrobial resistance (AMR) is a complex phenomenon involving changes at multiple biological levels. A multi-omics approach—integrating genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how bacteria respond to antibiotics. elifesciences.org Platforms are being developed specifically to integrate such multi-omics data for AMR research. france-bioinformatique.fr

In this framework, this compound is a vital tool for the metabolomics component. When studying Tilmicosin-resistant versus susceptible bacterial strains, quantitative metabolomics using this compound as a standard can precisely measure changes in cellular metabolites. These metabolic fingerprints can reveal how resistant bacteria alter their metabolic pathways to survive the antibiotic's presence. For instance, a recent study showed that high concentrations of Tilmicosin can promote the spread of the multidrug resistance gene tolC in the pig gut microbiome. nih.gov Integrating metabolomic data with genomic data (identifying resistance genes) and transcriptomic data (measuring gene expression) can uncover the complete mechanism of resistance, offering new targets for drugs designed to overcome it. elifesciences.org

Development of Next-Generation Macrolide Analogues Based on Structure-Activity Relationships (SAR)

The history of macrolide antibiotics is one of continuous evolution through semi-synthesis, from first-generation natural products like Erythromycin to second-generation drugs like Azithromycin and third-generation ketolides. mdpi.comnih.gov This progress relies on understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. jst.go.jp

Tilmicosin itself is a semi-synthetic derivative of Tylosin, developed by modifying the C-20 position of the macrolactone ring, which resulted in enhanced activity against key respiratory pathogens. researchgate.net Research into next-generation analogues continues this tradition. By using the advanced techniques described above—such as identifying key binding residues through molecular dynamics (8.3) and understanding resistance pathways through multi-omics (8.4)—researchers can make highly informed decisions about which parts of the Tilmicosin molecule to modify. The goal is to design new analogues with improved potency, a broader spectrum of activity, better pharmacokinetic properties, or the ability to evade existing resistance mechanisms. mdpi.comthieme-connect.com

Methodological Advancements in High-Throughput this compound Synthesis and Analysis

The synthesis and analysis of deuterated compounds are undergoing a technological revolution, moving from laborious batch processes to efficient high-throughput methods.

Synthesis: Traditional methods for producing deuterated compounds often involve high pressures and temperatures in batch reactors, which are slow and not easily scalable. tn-sanso.co.jp Modern advancements in flow chemistry offer a more efficient alternative. ansto.gov.au Flow reactors allow for continuous production, precise control over reaction conditions, and improved safety and selectivity, which is crucial for complex molecules like this compound. tn-sanso.co.jpansto.gov.au Recent developments even include electrochemical flow systems that use heavy water (D₂O) as the deuterium source at room temperature, offering a greener and more efficient synthesis pathway. bionauts.jpnih.gov

Analysis: On the analysis side, methods like LC-MS/MS are inherently suitable for high-throughput screening. frontiersin.orgresearchgate.net The use of this compound as an internal standard is critical for ensuring the quality and comparability of data in large-scale studies, such as monitoring antibiotic residues in hundreds of food or environmental samples. nih.govpan.pl

Feature Traditional Batch Synthesis Modern Flow Chemistry Synthesis
Process Type Discontinuous, step-by-stepContinuous, integrated
Scalability Limited by reactor size tn-sanso.co.jpEasily scalable by extending run time
Reaction Control Less precise temperature/time controlPrecise and rapid control of parameters ansto.gov.au
Efficiency Lower throughput, longer cycle times tn-sanso.co.jpHigher throughput, reduced reaction times tn-sanso.co.jp
Safety Can involve high pressures and temperaturesOften operates under milder conditions bionauts.jp

Contribution of Deuterated Analogues to Antimicrobial Stewardship Research Frameworks

Antimicrobial stewardship refers to a coordinated effort to promote the responsible use of antimicrobials to curb the development of resistance. Deuterated analogues like this compound make a significant contribution to this framework. The substitution of hydrogen with deuterium can increase a drug's metabolic stability, which is a key pharmacokinetic parameter. uobaghdad.edu.iqresearchgate.net

By enabling highly accurate quantification, this compound supports several pillars of stewardship:

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Precise measurements of drug concentration in tissues are essential for establishing effective treatment protocols that maximize efficacy while minimizing the risk of resistance. ebi.ac.uk

Environmental Monitoring: Stewardship extends beyond the clinic to the environment. Tilmicosin is used extensively in veterinary medicine, and its persistence in soil and water can exert selective pressure on environmental bacteria. nih.govresearchgate.net Using this compound as an analytical standard allows for sensitive monitoring of these residues.

Resistance Surveillance: Tracking the correlation between antibiotic usage, environmental concentrations, and the prevalence of resistance genes is a cornerstone of modern surveillance. nih.gov The high-quality data generated using deuterated standards are crucial for building accurate models to predict and manage the spread of AMR.

In essence, by providing a foundation for robust and reliable measurement, deuterated analogues empower researchers and policymakers to make evidence-based decisions in the global fight against antimicrobial resistance. researchgate.net

Q & A

Q. Q1. How is Tilmicosin-d3 characterized in terms of structural identity and purity for use as an internal standard?

Answer: this compound must be rigorously characterized using orthogonal analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuteration at specified positions (e.g., C-20 piperidinyl group), while High-Performance Liquid Chromatography (HPLC) with UV detection (280 nm) assesses purity (>98%) . Mass spectrometry (LC-MS/MS) verifies molecular weight (869.13 + 3 Da) and isotopic enrichment. For peer-reviewed studies, experimental sections must detail synthesis protocols, chromatographic conditions (e.g., column: C18, 4.6 × 250 mm), and validation data (e.g., retention time consistency) .

Q. Q2. What methodological considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

Answer: Key steps include:

  • Matrix Matching : Calibrate using biological matrices (e.g., bovine plasma) spiked with this compound to account for ion suppression/enhancement in LC-MS/MS .
  • Linearity and Recovery : Validate over a concentration range (e.g., 0.1–10 µg/mL) with correlation coefficients (R² > 0.99) and recovery rates (85–115%) .
  • Stability : Pre-test stability under storage (-80°C) and processing (freeze-thaw cycles) to ensure deuterium retention .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in this compound quantification data across different analytical platforms?

Answer: Discrepancies often arise from:

  • Ionization Efficiency : Electrospray ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI) may yield variable responses; optimize source parameters (e.g., desolvation temperature) .
  • Chromatographic Interference : Co-eluting metabolites in complex matrices require gradient elution optimization (e.g., acetonitrile:water with 0.1% formic acid) .
  • Data Normalization : Use isotope dilution mass spectrometry (IDMS) with this compound to correct for batch-to-batch variability .
    Contradictory results should be analyzed via Bland-Altman plots or inter-laboratory comparisons to identify systematic biases .

Q. Q4. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Incubate this compound in buffers (pH 1–9) at 40°C for 24–72 hours, then quantify degradation products (e.g., hydrolyzed analogs) via LC-HRMS .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t½) using first-order kinetics. Report deviations in deuterium retention using isotopic purity assays .
  • Validation : Include positive controls (non-deuterated Tilmicosin) to differentiate isotope effects from chemical instability .

Q. Q5. How can cross-reactivity of this compound with microbial metabolites be minimized in microbiome studies?

Answer:

  • Selective Extraction : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate this compound from microbial interference .
  • High-Resolution MS : Employ Q-TOF instruments to distinguish this compound (m/z 872.16) from isobaric metabolites (e.g., macrolide derivatives) .
  • Negative Controls : Include blank matrices inoculated with microbial cultures to identify background signals .

Q. Q6. What strategies address isotope effects in deuterated Tilmicosin during in vivo pharmacokinetic modeling?

Answer:

  • Comparative Pharmacokinetics : Co-administer Tilmicosin and this compound to measure differences in clearance rates attributable to deuterium isotope effects (e.g., Cmax, AUC0–24) .
  • Computational Adjustments : Use allometric scaling or physiologically based pharmacokinetic (PBPK) models to correct for minor kinetic disparities (<10%) .
  • Metabolite Profiling : Track deuterium loss in major metabolites (e.g., 20-O-desmethyltilmicosin) via HRMS to validate isotopic integrity .

Methodological Resources

  • Analytical Protocols : Refer to pharmacopeial methods (e.g., USP <621>) for HPLC system suitability criteria .
  • Safety Protocols : Follow OSHA-compliant handling guidelines (e.g., PPE, ventilation) for deuterated compounds .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS data in repositories like Metabolights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.